molecular formula C6H13ClF3N B1420208 N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1177279-98-9

N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No. B1420208
CAS RN: 1177279-98-9
M. Wt: 191.62 g/mol
InChI Key: RAEKGABDQYJUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-N-(2,2,2-trifluoroethyl)amine hydrochloride, also known as TFEIBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. TFEIBA is a tertiary amine that contains a trifluoroethyl group, which makes it a unique and versatile molecule.

Scientific Research Applications

Extraction and Determination Methods

A study conducted by Scroggie and Dean (1959) explored the extraction of zinc using solutions of methyldioctylamine and tri(iso-octyl)amine in methyl isobutyl ketone. This process achieved quantitative extraction from hydrochloric acid, leading to the development of a colorimetric determination method for zinc in the organic phase (Scroggie & Dean, 1959).

Catalytic Applications

Ren et al. (2021) developed an iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride. This reaction is conducted in an aqueous solution and can produce a range of N-trifluoroethylated anilines, highlighting a novel application in catalysis (Ren et al., 2021).

Analytical Chemistry

In analytical chemistry, Kim et al. (1997) described an efficient method for determining various amines in aqueous samples, using a two-phase isobutyloxycarbonylation process. This method is significant for its ability to simultaneously determine a wide range of amines, including those that are volatile and nonvolatile (Kim et al., 1997).

Medicinal Chemistry

Schiesser et al. (2020) explored the properties of N-trifluoromethyl amines and azoles in medicinal chemistry. They synthesized a series of these compounds and evaluated their stability, lipophilicity, metabolic stability, and permeability, demonstrating their potential value in drug design (Schiesser et al., 2020).

properties

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-5(2)3-10-4-6(7,8)9;/h5,10H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEKGABDQYJUAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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